molecular formula C16H13N3O B2882652 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide CAS No. 1164565-07-4

2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide

Cat. No.: B2882652
CAS No.: 1164565-07-4
M. Wt: 263.3
InChI Key: MZUASUWTMWXRAX-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methylphenyl group, and a pyridinyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, 3-pyridinecarboxaldehyde, and cyanoacetic acid.

    Condensation Reaction: The first step involves the condensation of 2-methylphenylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Knoevenagel Condensation: The imine intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetic acid in the presence of a base, such as piperidine, to yield the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.

    Catalyst Selection: Using efficient catalysts to accelerate the reaction rate.

    Purification Techniques: Employing purification methods, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2-methylphenyl)-3-(2-pyridinyl)acrylamide: Similar structure with a different pyridinyl position.

    2-cyano-N-(2-methylphenyl)-3-(4-pyridinyl)acrylamide: Similar structure with a different pyridinyl position.

    2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)propionamide: Similar structure with a propionamide backbone.

Uniqueness

2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12-5-2-3-7-15(12)19-16(20)14(10-17)9-13-6-4-8-18-11-13/h2-9,11H,1H3,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUASUWTMWXRAX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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